
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CYIA, is a compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques: The creation of cyanoacetamide derivatives, such as 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, involves specific reactions that lead to compounds with conjugated systems. These techniques are crucial for the development of molecules with desired properties, indicating the compound's ability to participate in further chemical transformations (Helliwell et al., 2011).
- Structural Insights: The orientation of acetamide groups in these compounds often arises from intramolecular hydrogen bonding, showcasing their potential for creating stable and structurally unique molecules (Helliwell et al., 2011).
Biological Activities
- Antitumor Activity: Novel derivatives, such as those formed from the reaction of ethyl cyanoacetate with aminothiazole or aminooxazole, have shown promising inhibitory effects on different cell lines, indicating the potential of cyanoacetamide derivatives in antitumor applications (Albratty et al., 2017).
- Antimicrobial Evaluation: Isoxazole-based heterocycles synthesized from cyanoacetamide derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in developing new antimicrobial agents (Darwish et al., 2014).
Chemical Interactions and Sensing Applications
- Fluorescence Sensing: Some derivatives exhibit fluorescence activity and can act as sensors for metal ions like Fe(III), showcasing their potential in environmental and biological sensing applications (Maity et al., 2015).
properties
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-11-16-12-23(19-7-2-1-6-18(16)19)13-20(24)22-17-9-8-14-4-3-5-15(14)10-17/h1-2,6-10,12H,3-5,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAFDYVHHZVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

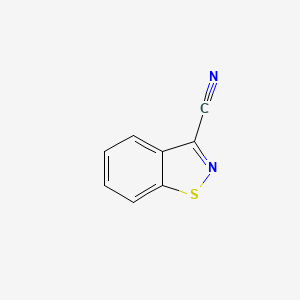
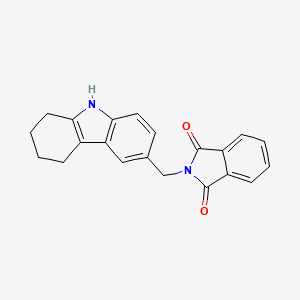

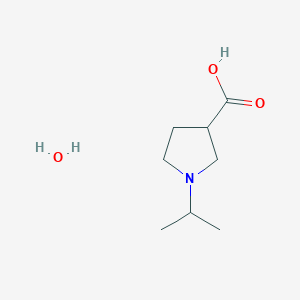

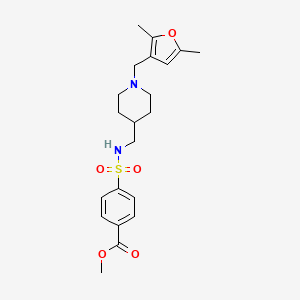
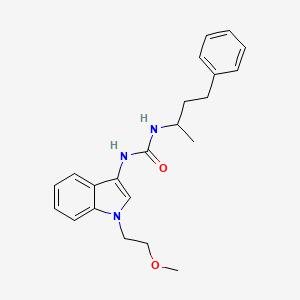


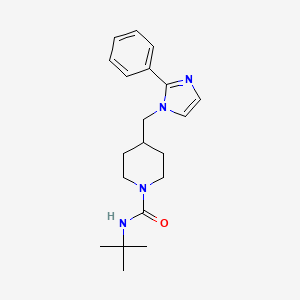
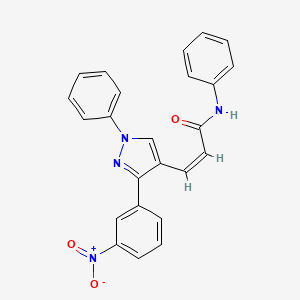
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)